Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the amino and carboxylate groups. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group during subsequent reactions. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The Boc protecting group can be removed under acidic conditions, revealing the reactive amino group for further interactions.
Comparison with Similar Compounds
Ethyl (1S,3S,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl (1S,3S,4R)-4-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: This compound has a benzyloxycarbonyl protecting group instead of a Boc group, which affects its reactivity and applications.
Ethyl (1S,3S,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate: This compound has a similar structure but different stereochemistry, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl (1S,3S,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1 |
InChI Key |
STWAQGKVYHZJCJ-DCAQKATOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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